molecular formula C9H15NO B1606183 5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE CAS No. 23878-88-8

5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE

Cat. No.: B1606183
CAS No.: 23878-88-8
M. Wt: 153.22 g/mol
InChI Key: JMQHTHXKRALUHF-UHFFFAOYSA-N
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Description

5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE is an organic compound with the molecular formula C9H15NO It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-2-vinyl-1,3-dioxane with ammonia or primary amines. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of halogenated or alkylated products .

Scientific Research Applications

5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethenyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-5-8-10-9(3,4)6-7(2)11-8/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQHTHXKRALUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N=C(O1)C=C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218020
Record name 2-Ethenyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23878-88-8
Record name 2-Ethenyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23878-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-4,4,6-trimethyl-2-vinyl-4H-1,3-oxazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023878888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC243028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243028
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Record name 2-Ethenyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-4,4,6-trimethyl-2-vinyl-4H-1,3-oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE

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